physicochemical characteristics of 5-Chloro-4-methoxythiophene-3-carbonyl chloride
physicochemical characteristics of 5-Chloro-4-methoxythiophene-3-carbonyl chloride
An In-depth Technical Guide to 5-Chloro-4-methoxythiophene-3-carbonyl chloride for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 5-Chloro-4-methoxythiophene-3-carbonyl chloride, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical characteristics, reactivity profile, and practical applications, offering field-proven insights to guide its effective use in research and development.
Introduction: A Versatile Heterocyclic Intermediate
5-Chloro-4-methoxythiophene-3-carbonyl chloride (CAS No. 175137-49-2) is a substituted thiophene derivative featuring a highly reactive acyl chloride functional group. The unique arrangement of the chloro, methoxy, and carbonyl chloride substituents on the thiophene ring makes it a valuable intermediate for synthesizing a wide range of more complex molecules.[1] Its structure is particularly relevant in the development of novel pharmaceutical agents and advanced materials, where the thiophene core and its functionalization play a critical role in modulating biological activity and material properties.[2][3] This document serves as a technical resource, consolidating essential data to ensure its safe and effective application in the laboratory.
Core Physicochemical & Structural Properties
The physical state and solubility of a reagent are foundational to its application in synthesis. 5-Chloro-4-methoxythiophene-3-carbonyl chloride is typically an off-white to slight yellow solid at room temperature.[4] The presence of the polar carbonyl and methoxy groups, combined with the halogen, results in a molecule with moderate polarity.
Molecular Structure
The molecule's reactivity is dictated by the interplay of its constituent parts: the electron-rich thiophene ring, the electron-donating methoxy group, and the two strongly electron-withdrawing chlorine atoms (one on the ring and one in the acyl chloride group). The acyl chloride is the primary site of reactivity, being a potent electrophile.
Caption: Molecular structure of 5-Chloro-4-methoxythiophene-3-carbonyl chloride.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of this compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 175137-49-2 | [4][5] |
| Molecular Formula | C₆H₄Cl₂O₂S | [5][6] |
| Molecular Weight | 211.07 g/mol | [5][7] |
| Appearance | Off-white to slight yellow solid | [4][8] |
| Melting Point | 66°C | [7] |
| Boiling Point | 281.7°C at 760 mmHg | [7] |
| Density | 1.494 g/cm³ | [7] |
Spectroscopic Profile for Structural Verification
Accurate structural confirmation is paramount. The following is a predictive guide to the key spectroscopic signatures for verifying the identity and purity of 5-Chloro-4-methoxythiophene-3-carbonyl chloride.
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Thiophene Proton (H-2) | Singlet, ~7.0-7.5 ppm |
| Methoxy Protons (-OCH₃) | Singlet, ~3.9-4.2 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~160-165 ppm |
| Thiophene Ring Carbons | ~110-160 ppm | |
| Methoxy Carbon (-OCH₃) | ~60-65 ppm | |
| IR Spectroscopy | C=O Stretch (Acyl Chloride) | Strong absorption at ~1750-1790 cm⁻¹ |
| C-O Stretch (Methoxy) | ~1250 cm⁻¹ and ~1050 cm⁻¹ | |
| C-Cl Stretch | ~650-850 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | Isotopic pattern for 2 Cl atoms at m/z 210, 212, 214 |
Note: Predicted NMR values are based on standard chemical shift tables and may vary depending on the deuterated solvent used.[9]
Reactivity, Stability, and Handling
Core Reactivity: The Acyl Chloride Moiety
The high reactivity of 5-Chloro-4-methoxythiophene-3-carbonyl chloride is dominated by the acyl chloride group.[10] The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[11]
Common reactions include:
-
Hydrolysis: Reacts violently with water and even atmospheric moisture to form the corresponding carboxylic acid (5-Chloro-4-methoxythiophene-3-carboxylic acid) and hydrochloric acid (HCl) gas.[10] This is typically an undesirable side reaction.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with primary or secondary amines to form amides. This is a cornerstone reaction for incorporating the thiophene scaffold into potential drug candidates.
Caption: General reaction pathway for nucleophilic acyl substitution.
Stability, Storage, and Handling Protocol
As with most acyl chlorides, stability is a major concern. The compound is highly sensitive to moisture and should be handled under anhydrous conditions to prevent degradation.[12][13]
Self-Validating Storage and Handling Protocol:
-
Environment: Always handle this reagent inside a certified chemical fume hood with adequate ventilation.[8] The work area must be dry and free of water sources.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[14][15]
-
Inert Atmosphere: For transfers and reactions, use an inert atmosphere (e.g., nitrogen or argon). This prevents hydrolysis from ambient moisture.[16] Syringe and cannula techniques are recommended for transferring solutions.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for corrosive materials.[8][16] The container should be stored under an inert gas. A desiccator can provide an additional layer of protection.
-
Validation Check: Before use, visually inspect the material. A free-flowing, off-white solid is expected.[4] Clumping, discoloration, or the presence of fumes upon opening the container may indicate hydrolysis and decomposition.
Caption: Recommended workflow for safe handling and storage.
Synthesis Overview
5-Chloro-4-methoxythiophene-3-carbonyl chloride is typically synthesized from its corresponding carboxylic acid precursor, 5-Chloro-4-methoxythiophene-3-carboxylic acid.[17] The conversion is a standard procedure in organic chemistry, most often achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[11][18] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
Role in Drug Discovery and Medicinal Chemistry
The structural motifs present in this molecule are of significant interest to medicinal chemists.
-
Thiophene Ring: A well-known bioisostere for a phenyl ring, the thiophene core is present in numerous approved drugs. It can engage in various interactions with biological targets and often imparts favorable metabolic properties.
-
Chloro and Methoxy Groups: These substituents are crucial for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2] A chloro group can enhance binding affinity through halogen bonding and can block sites of metabolic oxidation, thereby increasing a drug's half-life.[19][20] A methoxy group can act as a hydrogen bond acceptor and influence solubility and cell permeability. The strategic placement of these groups makes this reagent a powerful tool for generating libraries of diverse compounds for biological screening.[3]
Hazard Profile and Emergency Procedures
Hazard Identification:
-
Corrosivity: Causes severe skin burns and serious eye damage.[14][21]
-
Reactivity: Reacts violently with water, producing corrosive HCl gas.[14]
-
Inhalation: Inhalation of dust or vapors can cause chemical burns to the respiratory tract.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[15]
Conclusion
5-Chloro-4-methoxythiophene-3-carbonyl chloride is a highly reactive and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its utility is derived from the potent acylating ability of the carbonyl chloride group and the unique electronic and steric properties of the substituted thiophene ring. A thorough understanding of its physicochemical properties, coupled with strict adherence to safe handling and storage protocols, is essential for leveraging this reagent to its full potential in the pursuit of novel chemical entities.
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